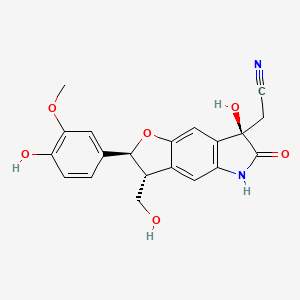
Plasiatine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plasiatine is an unprecedented indole-phenylpropanoid hybrid compound isolated from the seeds of Plantago asiatica. This compound is notable for its unique structure, which consists of an indole analogue linked to a phenylpropanoid moiety via a carbon bond, forming a novel heteromeric construction with a C19N2 scaffold . This compound has garnered significant attention due to its potent activation of the nonreceptor protein tyrosine phosphatase Shp2, making it a promising candidate for further pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of plasiatine involves the extraction from the seeds of Plantago asiatica. The structure of this compound was determined using spectroscopic data and computational evidence . detailed synthetic routes and reaction conditions for laboratory synthesis are not extensively documented in the available literature.
Industrial Production Methods
Currently, there is no detailed information available on the industrial production methods of this compound. The compound is primarily obtained through extraction from natural sources, specifically the seeds of Plantago asiatica .
Chemical Reactions Analysis
Types of Reactions
Plasiatine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the phenylpropanoid moiety, altering the compound’s properties.
Substitution: Substitution reactions can occur at the indole or phenylpropanoid moieties, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and properties.
Scientific Research Applications
Plasiatine has several scientific research applications, including:
Mechanism of Action
Plasiatine exerts its effects by binding to the catalytic cleft of Shp2, a nonreceptor protein tyrosine phosphatase encoded by the PTPN11 gene . This binding enhances the activity of Shp2 in a concentration-dependent manner, with an EC50 value of 0.97 μM . The activation of Shp2 leads to the phosphorylation of ERK, a known target of Shp2, and promotes hepatocellular HepG2 cell migration . These findings suggest that this compound may play a role in modulating cellular signaling pathways involved in cell proliferation, differentiation, adhesion, migration, and apoptosis .
Comparison with Similar Compounds
Plasiatine is unique due to its unprecedented indole-phenylpropanoid hybrid structure. Similar compounds include other indole derivatives and phenylpropanoid compounds, but none exhibit the same hybrid structure and specific activation of Shp2 . Some similar compounds include:
Indole derivatives: Compounds with an indole core structure, such as tryptophan and serotonin.
Phenylpropanoid compounds: Compounds with a phenylpropanoid moiety, such as caffeic acid and ferulic acid.
This compound’s unique structure and biological activity make it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C20H18N2O6 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-[(2S,3R,7R)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-oxo-3,5-dihydro-2H-furo[2,3-f]indol-7-yl]acetonitrile |
InChI |
InChI=1S/C20H18N2O6/c1-27-17-6-10(2-3-15(17)24)18-12(9-23)11-7-14-13(8-16(11)28-18)20(26,4-5-21)19(25)22-14/h2-3,6-8,12,18,23-24,26H,4,9H2,1H3,(H,22,25)/t12-,18+,20+/m0/s1 |
InChI Key |
GZFXNLYYNNGWHS-GCKAQTDUSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](C3=CC4=C(C=C3O2)[C@@](C(=O)N4)(CC#N)O)CO)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C3=CC4=C(C=C3O2)C(C(=O)N4)(CC#N)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















